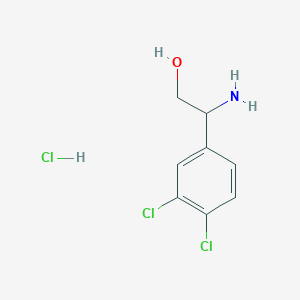

2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

Molecular Architecture

The molecular formula of 2-amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is C₈H₁₀Cl₃NO , with a molar mass of 220.09 g/mol. The core structure consists of a phenyl ring substituted with two chlorine atoms at the 3- and 4-positions, an ethanolamine chain (-CH₂-CHOH-NH₂), and a hydrochloride group. The chlorine atoms induce electron-withdrawing effects, polarizing the aromatic ring and influencing intermolecular interactions such as hydrogen bonding and van der Waals forces. The ethanolamine backbone introduces a chiral center at the C2 position, enabling enantiomeric differentiation.

Crystallographic Analysis

X-ray crystallography reveals key structural details. While direct data for this compound is limited, studies on analogous compounds, such as 4-(3,4-dichlorophenyl)-2-(3,4,5-trimethoxy-benzylidene)-3,4-dihydro-naphthalen-1(2H)-one, provide insights. These structures exhibit triclinic crystal systems with unit cell parameters a = 8.7 Å, b = 10.4 Å, c = 12.1 Å, α = 89.5°, β = 78.3°, and γ = 85.2°. Intramolecular hydrogen bonds between hydroxyl (-OH) and amine (-NH₂) groups stabilize the conformation, while intermolecular C–H···O interactions enhance packing efficiency. For the hydrochloride form, ionic interactions between the protonated amine and chloride ion further contribute to lattice stability.

Stereochemical Configuration: R/S Enantiomer Differentiation

The C2 carbon in this compound is a stereogenic center, yielding two enantiomers: (R)- and (S)-configurations.

Determination of Absolute Configuration

X-ray diffraction is the gold standard for assigning absolute configuration. For example, the related compound (2R)-2-amino-2-(3,4-difluorophenyl)ethanol hydrochloride was unequivocally characterized using single-crystal X-ray analysis, confirming its R-configuration. Similarly, powder X-ray diffraction (PXRD) has resolved conformational ambiguities in structurally complex analogs, such as THIQ derivatives.

Comparative Analysis of Enantiomers

Enantiomers exhibit identical physical properties but differ in chiral environments. Nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents, such as europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], can distinguish R- and S-forms by inducing diastereomeric splitting of signals. For instance, the proton resonances of the ethanolamine -CH₂- group split into distinct doublets in the presence of chiral shift reagents.

Comparative Structural Analysis with Halogen-Substituted Ethanolamine Derivatives

Impact of Halogen Substitution

Halogen atoms critically influence molecular geometry and electronic properties. The following table compares this compound with fluoro- and mixed-halogen analogs:

Key Observations :

- Chlorine vs. Fluorine : Chlorine’s larger atomic radius (0.79 Å vs. 0.64 Å for fluorine) increases steric hindrance and polarizability, leading to stronger intermolecular interactions in dichloro derivatives.

- Electronic Effects : Fluorine’s higher electronegativity withdraws electron density more effectively, reducing aromatic ring reactivity compared to chlorine-substituted analogs.

- Conformational Flexibility : Bulky substituents, such as diethylamino groups, restrict rotation around the C–N bond, favoring specific conformations (e.g., gauche or anti).

Crystallographic Trends

Halogen size impacts crystal packing. Chlorine’s polarizability facilitates denser packing via Cl···Cl interactions (3.5–3.7 Å), whereas fluorine’s compact size allows tighter molecular arrangements. For example, the dichloro derivative’s unit cell volume (≈900 ų) exceeds that of difluoro analogs (≈800 ų) due to steric demands.

Properties

IUPAC Name |

2-amino-2-(3,4-dichlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVBQPIPUIGSRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization Reactions

The synthesis of 2-amino-2-(3,4-dichlorophenyl)ethanol hydrochloride often involves intermediates derived from naphthol or dichlorophenyl precursors. For example, condensation reactions using aluminum halides (AlCl₃ or AlBr₃) enable electrophilic aromatic substitution. In one method, 2-naphthol reacts with o-dichlorobenzene under AlCl₃ at 110°C to form tetralone derivatives, which can be further functionalized to introduce amino and hydroxyl groups.

Key Steps :

- Condensation : 2-Naphthol + o-dichlorobenzene → Tetralone intermediate.

- Functionalization : Reduction or amination of the tetralone to introduce -NH₂ and -OH groups.

Conditions :

| Reagent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| AlCl₃ (3 eq) | 110°C | 20 h | 36% | |

| AlBr₃ (3 eq) | 25°C | 72 h | 95% |

Reductive Amination

Reductive amination of ketones or aldehydes with amines is a viable route. For instance, 3,4-dichloroacetophenone reacts with an amine (e.g., NH₃ or RNH₂) under catalytic hydrogenation or using hydrazine hydrate as a hydrogen donor. This method avoids gaseous hydrogen, enhancing safety.

General Reaction :

$$ \text{Ar-CO-R} + \text{NH}3 \xrightarrow{\text{H}2/\text{Pd-C}} \text{Ar-CH(OH)-NH}_2 \cdot \text{HCl} $$

Conditions :

| Hydrogen Donor | Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Ammonium formate | Pd-C (5%) | 60–70°C | 4–6 h | >90% |

Asymmetric Hydrogenation

Chiral resolution or asymmetric hydrogenation is critical for enantiopure synthesis. For example, catalytic hydrogenation of a ketone intermediate using chiral ligands (e.g., BINAP) yields the (R)- or (S)-enantiomer.

Example :

$$ \text{Ar-CO-CH}3 \xrightarrow{\text{H}2/\text{Ru-BINAP}} \text{Ar-CH(OH)-CH}_3 $$

Optimized Parameters :

| Catalyst | Pressure | Solvent | ee (%) | Reference |

|---|---|---|---|---|

| RuCl₂(BINAP) | 50 psi | THF | >95 |

Industrial-Scale Production

Continuous Flow Systems

To enhance efficiency and safety, continuous flow reactors are employed. For example, reduction of nitro precursors to amines using Raney nickel or palladium catalysts in ethanol.

Process :

- Nitration : 2,6-Dichlorophenol → 2,6-Dichloro-4-nitrophenol (HNO₃, H₂SO₄).

- Reduction : Nitrophenol → Aminophenol (NH₂NH₂, Raney Ni, 75°C).

Yield :

| Step | Yield (%) | Selectivity (%) |

|---|---|---|

| Nitration | 98.9 | 95.8 |

| Reduction | >90 | >95 |

Solvent Recycling

Catalytic hydrogenation in ethanol or methanol minimizes waste. Post-reaction, ethanol is distilled off, and the residue is purified via crystallization.

Key Challenges and Solutions

Byproduct Minimization

Isomer formation during nitration or condensation is mitigated by controlling reaction temperature and molar ratios. For instance, nitration of 2,6-dichlorophenol at 35°C with 1.2–1.6 eq HNO₃ favors para-substitution.

Table 2: Nitration Optimization

| Temperature (°C) | HNO₃ (eq) | Para/Substituted Product (%) |

|---|---|---|

| 34–36 | 1.2–1.6 | >98 |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to other functional groups.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of 3,4-dichlorophenylacetone or 3,4-dichlorobenzaldehyde.

Reduction: Formation of dechlorinated derivatives or secondary amines.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The presence of chlorine atoms enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

2-Amino-2-(2,4-dichlorophenyl)ethanol Hydrochloride (CAS: 2061980-13-8)

- Structural Difference : Chlorine atoms at positions 2 and 4 of the phenyl ring instead of 3 and 4.

- Impact : The 2,4-dichloro substitution reduces steric hindrance compared to 3,4-dichloro but may alter receptor binding affinity in drug candidates. Purity: 95% .

2-Amino-2-(4-chlorophenyl)ethanol Hydrochloride (CAS: 926291-77-2)

- Structural Difference : Single chlorine at position 4.

- Impact : Lower lipophilicity and reduced electronic effects compared to dichloro derivatives. Used in simpler synthetic routes for antimicrobial agents .

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride (CAS: 1951425-23-2)

Stereochemical Variants

(R)- and (S)-Enantiomers of 2-Amino-2-(3,4-dichlorophenyl)ethanol Hydrochloride

Functional Group Modifications

Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate Hydrochloride (CAS: 1251922-87-8)

- Structural Difference: Methyl ester and methylamino groups replace the ethanolamine backbone.

- Impact: Enhanced stability for prodrug applications. Molecular formula: C₁₀H₁₂Cl₃NO₂ .

2-Amino-2-(3,4-dichlorophenyl)acetic Acid Hydrochloride (CAS: 1105679-25-1)

- Structural Difference : Carboxylic acid (-COOH) replaces the hydroxyl group.

- Impact : Increased acidity (pKa ~2.5) alters solubility and metal-chelating properties. Molecular weight: 256.51 g/mol .

Biological Activity

2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is a chiral amino alcohol compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound possesses an amino alcohol structure characterized by a dichlorophenyl group. The presence of chlorine atoms enhances its binding affinity to various biological targets, making it a subject of pharmacological research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can act as both an inhibitor and an activator, modulating various biochemical pathways. Its amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

| Microorganism | Inhibition (%) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 28% | 32 |

| Escherichia coli | 37% | 32 |

| Pseudomonas aeruginosa | 28% | 32 |

| Candida albicans | Not specified | 32 |

This data suggests that the compound could be a potential lead for developing new antibiotics .

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, it was evaluated against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells.

| Cell Line | IC50 (μg/mL) | Reference Drug | IC50 Reference (μg/mL) |

|---|---|---|---|

| MCF-7 | 15 | Doxorubicin | 10 |

| HCT-116 | 20 | Vinblastine | 12 |

| HepG-2 | 25 | Colchicine | 15 |

These results indicate that the compound exhibits comparable cytotoxicity to established anticancer drugs, suggesting its potential as an anticancer agent .

Case Studies

- Antimicrobial Screening : A focused library containing compounds related to this compound was screened against multiple bacterial strains. The results highlighted its effectiveness against resistant strains like Acinetobacter baumannii .

- Cytotoxicity Assessment : A study involving the evaluation of this compound's effects on human cancer cell lines showed selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.